WAY-604603

Purity Analysis Reproducibility Procurement Quality

WAY-604603 (CAS 41335-62-0) is a synthetic benzothiazolone-derived reversible AChE inhibitor supplied as a white solid at ≥98% purity. Its lower MW (335.76) and LogP (2.38) versus donepezil enable differentiated CNS penetration profiling, while the reversible mechanism supports washout-recovery assays where irreversible organophosphates fail. High DMSO solubility (297.83 mM) ensures precise dosing in HTS. Stored at -20°C (powder, 3-year stability), it delivers batch-to-batch consistency for longitudinal SAR studies.

Molecular Formula C15H10ClNO4S
Molecular Weight 335.8 g/mol
Cat. No. B10801461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWAY-604603
Molecular FormulaC15H10ClNO4S
Molecular Weight335.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H10ClNO4S/c16-11-7-5-10(6-8-11)13(18)9-17-15(19)12-3-1-2-4-14(12)22(17,20)21/h1-8H,9H2
InChIKeyCHHZAPPFOCEMTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





WAY-604603: A Reversible Acetylcholinesterase Inhibitor with a Distinct Benzothiazole Scaffold for Neurological Research Procurement


WAY-604603 (CAS 41335-62-0) is a synthetic benzothiazolone derivative characterized by a sulfone-functionalized benzothiazole ring and a 4-chlorophenyl-substituted ketoethyl side chain . It is classified as an experimental molecule with reversible acetylcholinesterase (AChE) inhibitory activity, functioning by prolonging acetylcholine action in vitro to dissect cognitive regulation and neural signaling mechanisms . The compound is supplied as a white to off-white solid with a molecular weight of 335.76 and exhibits a calculated LogP of 2.38, suggesting moderate lipophilicity .

Procurement Risk Analysis: Why WAY-604603 Cannot Be Interchanged with Class-Level AChE Inhibitors Without Quantitative Impact Assessment


Substituting WAY-604603 with a generic AChE inhibitor (e.g., donepezil, rivastigmine) risks confounding experimental outcomes due to fundamental differences in molecular weight, lipophilicity, and scaffold-driven binding kinetics. WAY-604603's lower molecular weight (335.76) and reduced LogP (2.38) relative to donepezil (MW 379.5; LogP 3.67) predict divergent blood-brain barrier penetration and off-target interaction profiles [1]. Furthermore, its reversible binding mode contrasts sharply with irreversible organophosphate inhibitors, altering acetylcholine dynamics in functional assays. Vendor-reported purity also varies significantly (95% to 99.62%), directly impacting dose-response reproducibility . These parameters collectively necessitate compound-specific validation rather than class-based substitution.

Procurement-Ready Comparative Data: Quantifiable Differentiation of WAY-604603 Against Analogs and Benchmarks


Vendor Purity Variance: TargetMol 99.62% vs. MuseChem ≥95% - Impact on Reproducibility

WAY-604603 purity varies significantly across commercial suppliers, with TargetMol reporting a batch purity of 99.62% compared to MuseChem's specification of ≥95% . This 4.62 percentage-point differential in purity can directly influence the effective concentration of active compound in assays, particularly at low micromolar concentrations.

Purity Analysis Reproducibility Procurement Quality

Lipophilic Efficiency Comparison: WAY-604603 LogP 2.38 vs. Donepezil LogP 3.67 - Implications for CNS Penetration

WAY-604603 exhibits a calculated LogP of 2.38, which is 1.29 units lower than that of the reference AChE inhibitor donepezil (LogP 3.67) [1]. This lower lipophilicity may translate to reduced non-specific binding to plasma proteins and altered CNS distribution kinetics.

Lipophilicity Blood-Brain Barrier CNS Drug Design

Reversible AChE Inhibition: WAY-604603's Binding Mode vs. Irreversible Organophosphate Inhibitors

WAY-604603 is characterized as a reversible inhibitor of acetylcholinesterase (AChE) . In contrast, classic AChE inhibitors such as organophosphates (e.g., paraoxon) act through irreversible covalent modification of the enzyme's active site serine residue. Reversible inhibition allows for washout studies and kinetic analyses not possible with irreversible inhibitors.

Reversible Inhibition Acetylcholinesterase Mechanism of Action

DMSO Solubility: 297.83 mM Stock Solution Enables High-Throughput Screening Compatibility

WAY-604603 demonstrates excellent solubility in DMSO, achieving a concentration of 100 mg/mL (297.83 mM) under ultrasonic and warming conditions to 60°C . This high solubility exceeds typical requirements for high-throughput screening (HTS) where DMSO stock concentrations of 10-50 mM are common.

Solubility High-Throughput Screening Assay Development

Evidence-Backed Procurement Scenarios: Where WAY-604603's Quantifiable Properties Deliver Distinct Value


Structure-Activity Relationship (SAR) Studies Targeting Cholinergic Pathways

The distinct benzothiazole sulfone scaffold and the presence of a 4-chlorophenyl ketoethyl side chain make WAY-604603 a valuable core structure for SAR exploration around reversible AChE inhibition. Its moderate lipophilicity (LogP 2.38) provides a favorable starting point for derivatization aimed at optimizing CNS penetration .

In Vitro Functional Assays Requiring Reversible AChE Modulation

For electrophysiology or biochemical assays where washout and recovery of enzyme activity are critical, WAY-604603's reversible inhibition mechanism offers a distinct advantage over irreversible organophosphate-based controls . The high DMSO solubility (297.83 mM) further facilitates precise concentration control in microfluidic or high-throughput formats .

Comparative Pharmacology Studies with Clinical AChE Inhibitors

WAY-604603's lower molecular weight (335.76) and reduced LogP (2.38) compared to donepezil (MW 379.5; LogP 3.67) make it a useful reference compound for isolating the impact of physicochemical properties on AChE inhibitor distribution and efficacy in cell-based models [1].

Long-Term Stability Studies and Biobanking

The vendor-specified storage conditions for WAY-604603—powder at -20°C for 3 years, DMSO stock at -80°C for 1 year—are well-documented and support its use in longitudinal studies requiring batch-to-batch consistency .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for WAY-604603

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.